molecular formula C22H40N2O8 B1492497 Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate CAS No. 2098119-60-7

Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate

Cat. No.: B1492497
CAS No.: 2098119-60-7
M. Wt: 460.6 g/mol
InChI Key: ZZFSWDLTTIBDAE-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate is a chemical compound with the CAS Number: 2098119-60-7 . It is used for pharmaceutical testing and is available as a high-quality reference standard .


Molecular Structure Analysis

The molecule consists of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The exact molecular structure would require more specific information or experimental data which is not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like Ethyl 4-methyl-2-cyclohexanone-1-carboxylate are involved in reactions such as hydroxylation, oxidative chlorination with hydrogen peroxide, heterocyclization, and cyclization of generated dianions followed by dehydrogenation .


Physical and Chemical Properties Analysis

This compound is a liquid at normal temperatures . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

A study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of three anticonvulsant enaminones, revealing insights into their hydrogen bonding patterns. This research could hint at the structural analysis and potential applications of cyclohexane derivatives in designing new anticonvulsant drugs [M. Kubicki, H. Bassyouni, P. W. Codding, 2000].

Synthesis and Conformational Study of Nucleosides

Maurinsh et al. (1997) synthesized cyclohexane nucleosides, examining their conformation and lack of antiviral activity. This suggests potential applications in developing novel nucleoside analogs for therapeutic purposes [Y. Maurinsh et al., 1997].

Tranexamic Acid Derivatives with Enhanced Absorption

Research by Svahn et al. (1986) on tranexamic acid derivatives showed improved absorption rates, indicating the relevance of cyclohexane derivatives in modifying drug absorption and efficacy [C. Svahn et al., 1986].

Synthesis of Fluorinated Cyclic Compounds

Okoro et al. (2006) developed a method for preparing ethyl 4-amino-2-oxo-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylate, highlighting the synthesis of fluorinated cyclic compounds which could have applications in materials science or as building blocks in pharmaceutical synthesis [Cosmas O. Okoro et al., 2006].

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

ethyl 4-(methylamino)cyclohexane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO2.C2H2O4/c2*1-3-13-10(12)8-4-6-9(11-2)7-5-8;3-1(4)2(5)6/h2*8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFSWDLTTIBDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)NC.CCOC(=O)C1CCC(CC1)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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